lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate
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Overview
Description
Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate is a chemical compound with the molecular formula C10H13LiN2O3S. This compound is notable for its unique structure, which includes a lithium ion coordinated to a pyridine ring substituted with a sulfinate group and a 2,2-dimethylpropanamido group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate typically involves the reaction of 6-(2,2-dimethylpropanamido)pyridine-2-sulfinic acid with a lithium salt. The reaction is carried out in an appropriate solvent, such as tetrahydrofuran or dimethyl sulfoxide, under inert atmosphere conditions to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents like lithium aluminum hydride.
Substitution: The amido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides, amines.
Major Products Formed
Oxidation: Formation of lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfonate.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted amido derivatives.
Scientific Research Applications
Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Mechanism of Action
The mechanism of action of lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The sulfinate group plays a crucial role in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfonate
- Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-carboxylate
- Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-phosphate
Uniqueness
Lithium(1+)ion6-(2,2-dimethylpropanamido)pyridine-2-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and biological activity compared to its sulfonate, carboxylate, and phosphate analogs. The sulfinate group is more reactive towards oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
lithium;6-(2,2-dimethylpropanoylamino)pyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S.Li/c1-10(2,3)9(13)12-7-5-4-6-8(11-7)16(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOINGHKJBIWEZ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C(=O)NC1=NC(=CC=C1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13LiN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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